Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-alpha-D-erythro-pentofuranoside Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-alpha-D-erythro-pentofuranoside
Brand Name: Vulcanchem
CAS No.: 168786-98-9
VCID: VC21255743
InChI: InChI=1S/C19H19FO4/c1-22-18-11-16(20)17(24-18)12-23-19(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3/t16-,17+,18-/m0/s1
SMILES: COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F
Molecular Formula: C19H19FO4
Molecular Weight: 330.3 g/mol

Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-alpha-D-erythro-pentofuranoside

CAS No.: 168786-98-9

Cat. No.: VC21255743

Molecular Formula: C19H19FO4

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-alpha-D-erythro-pentofuranoside - 168786-98-9

Specification

CAS No. 168786-98-9
Molecular Formula C19H19FO4
Molecular Weight 330.3 g/mol
IUPAC Name [(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate
Standard InChI InChI=1S/C19H19FO4/c1-22-18-11-16(20)17(24-18)12-23-19(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3/t16-,17+,18-/m0/s1
Standard InChI Key GPEUOGREWRRXPI-KSZLIROESA-N
Isomeric SMILES CO[C@@H]1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F
SMILES COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F
Canonical SMILES COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator